molecular formula C19H17ClN4O2 B11297175 N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide

N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide

Cat. No.: B11297175
M. Wt: 368.8 g/mol
InChI Key: YRDZESJKMUKPCT-UHFFFAOYSA-N
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Description

    N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2(3H)-yl)butanamide:

  • Its chemical formula is C18H13ClN4O2 .
  • The compound’s structure features a triazine ring with a phenyl group and a chlorophenyl group attached.
  • CB-1158 has gained attention due to its potential in cancer immunotherapy .
  • Preparation Methods

    • Synthetic Routes : CB-1158 can be synthesized through various routes. One common method involves the condensation of 4-chloroaniline with ethyl acetoacetate to form the triazine ring, followed by amidation with butyric acid .
    • Reaction Conditions : These reactions typically occur under anhydrous conditions using suitable solvents (e.g., DMF or DMSO ).
    • Industrial Production : While industrial-scale production details are proprietary, research laboratories often produce CB-1158 for further investigation.
  • Chemical Reactions Analysis

    • Reactions : CB-1158 can undergo oxidation , reduction , and substitution reactions.
    • Common Reagents and Conditions :
      • Oxidation : Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can convert CB-1158 to its oxidized form.
      • Reduction : Reduction with sodium borohydride (NaBH4) yields the reduced product.
      • Substitution : Substitution reactions involve replacing the chlorophenyl group with other substituents.
    • Major Products : The major products depend on reaction conditions, but they include derivatives with modified functional groups.
  • Scientific Research Applications

    • Cancer Immunotherapy : CB-1158 inhibits the enzyme indoleamine 2,3-dioxygenase 1 (IDO1) , which suppresses the immune response. By blocking IDO1, CB-1158 enhances antitumor immunity.
    • Inflammation and Autoimmunity : Research explores CB-1158’s potential in modulating immune responses in autoimmune diseases.
    • Drug Development : Scientists investigate CB-1158 as a lead compound for novel immunomodulatory drugs.
  • Mechanism of Action

    • CB-1158 inhibits IDO1, an enzyme that catabolizes tryptophan. By preserving tryptophan levels, CB-1158 promotes T-cell activation and suppresses tumor immune evasion.
    • The compound may also affect other pathways related to immune regulation.
  • Comparison with Similar Compounds

    • Similar Compounds : Other IDO1 inhibitors include epacadostat and navoximod .
    • Uniqueness : CB-1158’s unique structure and mechanism distinguish it from other inhibitors.

    Properties

    Molecular Formula

    C19H17ClN4O2

    Molecular Weight

    368.8 g/mol

    IUPAC Name

    N-(4-chlorophenyl)-2-(3-oxo-5-phenyl-1,2,4-triazin-2-yl)butanamide

    InChI

    InChI=1S/C19H17ClN4O2/c1-2-17(18(25)22-15-10-8-14(20)9-11-15)24-19(26)23-16(12-21-24)13-6-4-3-5-7-13/h3-12,17H,2H2,1H3,(H,22,25)

    InChI Key

    YRDZESJKMUKPCT-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C(=O)NC1=CC=C(C=C1)Cl)N2C(=O)N=C(C=N2)C3=CC=CC=C3

    Origin of Product

    United States

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